molecular formula C6H8N2O2 B15280406 4-(1,3-dioxolan-2-yl)-1H-imidazole

4-(1,3-dioxolan-2-yl)-1H-imidazole

Cat. No.: B15280406
M. Wt: 140.14 g/mol
InChI Key: HWBYRMJFXRCOJC-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-1H-imidazole (CAS 773094-71-6) is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It features an imidazole heterocycle linked to a 1,3-dioxolane protecting group, a structural motif of significant interest in medicinal chemistry. The imidazole ring is a ubiquitous scaffold in drug discovery due to its ability to form hydrogen bonds and participate in various weak interactions with biological targets, which often contributes to good bioavailability and tissue penetrability of resulting compounds . While direct biological data for this specific molecule is limited, analogs within the imidazole-dioxolane chemical class have been investigated as potent and highly selective inhibitors of the haem oxygenase-1 (HO-1) enzyme . Such inhibitors are valuable research tools for elucidating the physiological roles of the HO-1/CO pathway in biological systems. Furthermore, the structural features of this compound make it a versatile intermediate or building block for the synthesis of more complex molecules for pharmaceutical research and development. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-1H-imidazole

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9-1)5-3-7-4-8-5/h3-4,6H,1-2H2,(H,7,8)

InChI Key

HWBYRMJFXRCOJC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The imidazole ring can then be introduced through various methods, such as cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of 4-(1,3-dioxolan-2-yl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly reductants, such as glucose, in the reduction steps can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Antimicrobial Activity

  • Triazole-imidazole hybrids (C1-C9) : Exhibit broad-spectrum activity against S. aureus (MIC: 8–32 µg/mL) and C. albicans (MIC: 16–64 µg/mL). The diphenyl groups enhance lipophilicity, improving membrane penetration .
  • 4-(1,3-Dioxolan-2-yl)-1H-imidazole: Not directly tested for antimicrobial activity but serves as a precursor for fluorescent biimidazoles, which show pH-sensitive emission changes .

Electronic and Solubility Properties

  • The 1,3-dioxolane group in this compound increases hydrophilicity (logP ~1.2) compared to diphenyl-substituted analogues (logP ~4.5) .
  • Hydrophilic derivatives like 4-(arabino-tetrahydroxybutyl)-1H-imidazole () exhibit even higher solubility due to polyhydroxy side chains, favoring applications in aqueous environments.

Agrochemical Utility

  • 4-(Dichlorothiophenyl)imidazole derivatives : Inhibit fungal 14-α demethylase, critical for ergosterol biosynthesis, with IC₅₀ values <1 µM .
  • Ethyl 1H-imidazole-1-acetate (): Used as an intermediate in pesticide synthesis, leveraging its reactive acetate group for further functionalization.

Stability and Reactivity

  • This compound : The dioxolane ring is acid-labile, enabling selective deprotection to regenerate the aldehyde group for subsequent reactions .
  • 2-(4-(4,5-Diphenylimidazol-2-yl)phenyl)isoindoline-1,3-dione (): The phthalimide moiety confers thermal stability (decomposition >250°C) but reduces solubility.

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